2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid
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Overview
Description
2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid: is an organic compound that belongs to the class of dibenzylbutane lignans. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid typically involves the following steps:
Esterification Reaction: The starting material, 3,4-(methylenedioxy)phenylacetic acid, undergoes an esterification reaction with methanol in the presence of oxalyl chloride to form methyl 3,4-(methylenedioxy)phenylacetate.
Final Product Formation: The resulting intermediate is further reacted to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxole-5-carbonylamino)acetic acid
- ®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Uniqueness
2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid is unique due to its specific structural features, such as the benzodioxole ring and the butanedioic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62848-89-9 |
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Molecular Formula |
C12H12O7 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-5-yl(hydroxy)methyl]butanedioic acid |
InChI |
InChI=1S/C12H12O7/c13-10(14)4-7(12(16)17)11(15)6-1-2-8-9(3-6)19-5-18-8/h1-3,7,11,15H,4-5H2,(H,13,14)(H,16,17) |
InChI Key |
AQTWOLUUKQIQON-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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